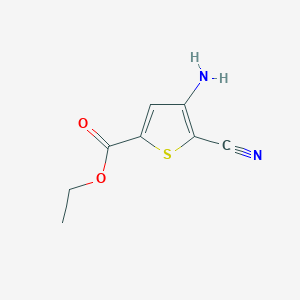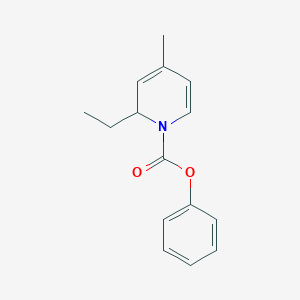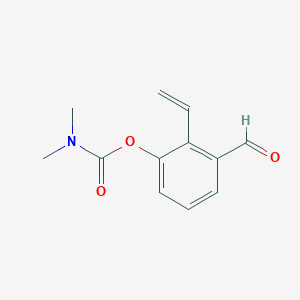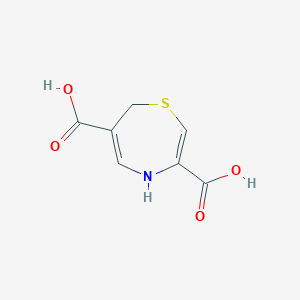
N-(4-ethenylphenyl)-2,6-dihydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethenylphenyl)-2,6-dihydroxybenzamide is an organic compound that features a benzamide core with two hydroxyl groups at the 2 and 6 positions and an ethenylphenyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethenylphenyl)-2,6-dihydroxybenzamide typically involves the reaction of 2,6-dihydroxybenzoic acid with 4-ethenylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethenylphenyl)-2,6-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ethenyl group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions at the hydroxyl groups.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of N-(4-ethylphenyl)-2,6-dihydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(4-ethenylphenyl)-2,6-dihydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-ethenylphenyl)-2,6-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the amide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The ethenyl group may also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromophenyl)-2,6-dihydroxybenzamide
- N-(4-methylphenyl)-2,6-dihydroxybenzamide
- N-(4-nitrophenyl)-2,6-dihydroxybenzamide
Uniqueness
N-(4-ethenylphenyl)-2,6-dihydroxybenzamide is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for further functionalization. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
606143-18-4 |
|---|---|
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
N-(4-ethenylphenyl)-2,6-dihydroxybenzamide |
InChI |
InChI=1S/C15H13NO3/c1-2-10-6-8-11(9-7-10)16-15(19)14-12(17)4-3-5-13(14)18/h2-9,17-18H,1H2,(H,16,19) |
Clave InChI |
ZUMNVBXSQDTEHO-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane](/img/structure/B12588770.png)

![Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]-](/img/structure/B12588775.png)

![3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12588792.png)
![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
![2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)
![(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid](/img/structure/B12588815.png)

![{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene](/img/structure/B12588850.png)
![2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12588851.png)

